Carbamic acid, (4-(((1-methylethyl)amino)sulfonyl)phenyl)-, 2-methylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4-(((1-methylethyl)amino)sulfonyl)phenyl)-, 2-methylpropyl ester is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a sulfonyl-substituted phenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (4-(((1-methylethyl)amino)sulfonyl)phenyl)-, 2-methylpropyl ester typically involves the reaction of 4-(((1-methylethyl)amino)sulfonyl)phenyl isocyanate with 2-methylpropanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for scientific research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-(((1-methylethyl)amino)sulfonyl)phenyl)-, 2-methylpropyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Carbamic acid, (4-(((1-methylethyl)amino)sulfonyl)phenyl)-, 2-methylpropyl ester is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Carbamic acid, (4-(((1-methylethyl)amino)sulfonyl)phenyl)-, 2-methylpropyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: An ester of carbamic acid, known for its presence in fermented foods and drinks.
Methyl carbamate: Another ester of carbamic acid, used in various industrial applications.
Uniqueness
Carbamic acid, (4-(((1-methylethyl)amino)sulfonyl)phenyl)-, 2-methylpropyl ester is unique due to its specific structure, which includes a sulfonyl-substituted phenyl group. This structural feature imparts distinctive chemical properties, making it valuable for specific research applications that other carbamates may not be suitable for.
Properties
CAS No. |
81865-21-6 |
---|---|
Molecular Formula |
C14H22N2O4S |
Molecular Weight |
314.40 g/mol |
IUPAC Name |
2-methylpropyl N-[4-(propan-2-ylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C14H22N2O4S/c1-10(2)9-20-14(17)15-12-5-7-13(8-6-12)21(18,19)16-11(3)4/h5-8,10-11,16H,9H2,1-4H3,(H,15,17) |
InChI Key |
MAIQMOWAIYYANT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.